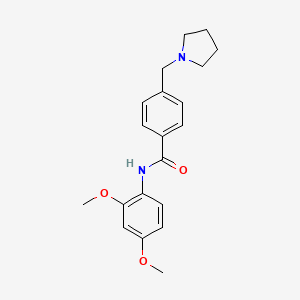![molecular formula C11H17N3O3S2 B4440948 N-{5-[(2-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4440948.png)
N-{5-[(2-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
Descripción general
Descripción
N-{5-[(2-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide, commonly known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPTA is a small molecule inhibitor that targets the enzyme protein tyrosine phosphatase 1B (PTP1B), which has been implicated in several diseases, including diabetes, obesity, and cancer.
Mecanismo De Acción
MPTA is a competitive inhibitor of N-{5-[(2-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide, which means that it binds to the active site of the enzyme and prevents it from dephosphorylating its substrates. By inhibiting N-{5-[(2-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide, MPTA increases the phosphorylation of insulin receptor substrates (IRS) and other downstream signaling molecules, leading to improved insulin sensitivity and glucose uptake in cells. In cancer cells, MPTA inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
MPTA has been shown to have several biochemical and physiological effects in animal models and cell culture systems. In animal models of diabetes and obesity, MPTA improves glucose tolerance and insulin sensitivity by increasing glucose uptake and decreasing hepatic glucose production. In cancer cells, MPTA induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTA has several advantages for lab experiments, including its small size, high potency, and specificity for N-{5-[(2-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide. However, MPTA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must carefully consider the concentration and duration of MPTA treatment in their experiments to avoid any adverse effects.
Direcciones Futuras
Future research on MPTA should focus on its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of MPTA on insulin signaling and cancer cell growth. Finally, the development of more potent and selective inhibitors of N-{5-[(2-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide, based on the structure of MPTA, could lead to the development of novel therapeutics for the treatment of diabetes, obesity, and cancer.
Aplicaciones Científicas De Investigación
MPTA has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and cancer. N-{5-[(2-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a negative regulator of insulin signaling, and its inhibition by MPTA has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. MPTA has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[5-(2-methylpiperidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-8-5-3-4-6-14(8)19(16,17)10-7-12-11(18-10)13-9(2)15/h7-8H,3-6H2,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBMXQCVARQUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CN=C(S2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-bromophenoxy)-2-butyn-1-yl]piperazine](/img/structure/B4440870.png)
![1-(1-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4440875.png)
![1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4440878.png)
![N-(4-bromo-3-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440886.png)


![N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4440909.png)
![2-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B4440912.png)



![N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440954.png)
![5-(1,3-benzodioxol-5-yl)-1-benzylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440967.png)
